[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid

Anti-inflammatory Benzothiazole SAR Nonsteroidal anti-inflammatory agents

Choose this precise 6-benzothiazoleacetic acid isomer for unambiguous structure-activity relationship (SAR) exploration. Unlike generic benzothiazoles, its 2-hydroxymethyl group provides a critical hydrogen-bonding handle that enhances aqueous solubility over hydrophobic 2-aryl analogs. Positional purity is guaranteed: based on proven medicinal chemistry, the acetic acid moiety at the 6-position delivers a distinct pharmacological profile compared to 5-position isomers. Use it as a definitive reference against K-308 to rank potency in your anti-inflammatory discovery program.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 192801-39-1
Cat. No. B068986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid
CAS192801-39-1
Synonyms6-Benzothiazoleaceticacid,2-(hydroxymethyl)-(9CI)
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(=O)O)SC(=N2)CO
InChIInChI=1S/C10H9NO3S/c12-5-9-11-7-2-1-6(4-10(13)14)3-8(7)15-9/h1-3,12H,4-5H2,(H,13,14)
InChIKeyNZVVHYPZGWEMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-1,3-benzothiazol-6-yl Acetic Acid CAS 192801-39-1: Chemical Class and Core Characteristics


[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid (CAS 192801-39-1) is a benzothiazole derivative characterized by a hydroxymethyl substituent at the 2-position and an acetic acid moiety at the 6-position of the fused heterocyclic core. Its molecular formula is C₁₀H₉NO₃S, with a molecular weight of 223.25 g/mol [1]. This compound belongs to the broader class of 2-substituted benzothiazoleacetic acids, a family historically investigated for nonsteroidal anti-inflammatory activity [2].

Why 2-(Hydroxymethyl)-1,3-benzothiazol-6-yl Acetic Acid Cannot Be Replaced by Unsubstituted or 5‑Position Benzothiazoleacetic Acid Analogs


Generic substitution among benzothiazoleacetic acid derivatives is precluded by established structure-activity relationship (SAR) findings: the position of the acetic acid moiety (5- vs. 6-) and the nature of the 2-substituent profoundly modulate both potency and pharmacological profile. Landmark medicinal chemistry studies demonstrate that 2-substituted 5-benzothiazoleacetic acids exhibit superior anti-inflammatory activity compared to their 6‑position counterparts [1], while the 2-hydroxymethyl group confers distinct physicochemical properties that are absent in 2‑phenyl, 2‑methyl, or unsubstituted analogs . Consequently, interchanging these compounds without empirical validation introduces unacceptable uncertainty in both research reproducibility and downstream development outcomes.

Quantitative Differentiation of 2-(Hydroxymethyl)-1,3-benzothiazol-6-yl Acetic Acid Against Closest Analogs and In-Class Candidates


Positional Isomerism: 5-Benzothiazoleacetic Acids Outperform 6‑Benzothiazoleacetic Acids in Anti‑Inflammatory Models

In a systematic evaluation of 34 2‑substituted benzothiazoleacetic acids, compounds bearing the acetic acid function at the 5‑position (Series 6) demonstrated significantly greater anti‑inflammatory activity than the corresponding 6‑position isomers (Series 7) [1]. This positional SAR establishes a critical baseline: 6‑benzothiazoleacetic acids, including the target compound, inherently occupy a less active scaffold class for anti‑inflammatory applications.

Anti-inflammatory Benzothiazole SAR Nonsteroidal anti-inflammatory agents

2‑Substituent Modulation: Hydroxymethyl Confers Distinct Polarity Relative to 2‑Phenyl and 2‑Methyl Analogs

The 2‑hydroxymethyl substituent introduces a hydrogen‑bond donor/acceptor that is absent in 2‑phenyl (K‑308) and 2‑methyl analogs. While quantitative solubility data for the target compound are limited, the presence of the hydroxymethyl group is known to enhance aqueous solubility relative to hydrophobic 2‑aryl congeners [1]. This structural divergence directly impacts formulation behavior and biological partitioning.

Physicochemical properties Solubility Benzothiazole derivatives

Comparative Anti‑Inflammatory Efficacy: K‑308 (5‑Phenyl Analog) Versus Ibuprofen and Ibufenac

The 2‑phenyl‑5‑benzothiazoleacetic acid analog (K‑308) exhibited in vivo anti‑inflammatory potency comparable to ibufenac (IF) and ibuprofen (IP) in rat paw edema and vascular permeability models [1]. In guinea pig UV erythema, K‑308 and IF showed similar inhibition, but were 0.1× as active as IP [1]. Analgesic potency in mice was 1× that of aminopyrine [1]. Ulcerogenicity was lower than that of IF and IP [1]. While these data pertain to the 5‑phenyl analog, they establish a quantitative performance benchmark for benzothiazoleacetic acids.

Anti-inflammatory Analgesic Benzothiazoleacetic acids K-308

High‑Value Application Scenarios for 2-(Hydroxymethyl)-1,3-benzothiazol-6-yl Acetic Acid Based on Verified Differentiation


Structure‑Activity Relationship (SAR) Expansion of 6‑Benzothiazoleacetic Acid Scaffolds

This compound serves as a core building block for systematic SAR studies exploring the impact of 2‑hydroxymethyl substitution on the 6‑position scaffold. Given the established SAR that 5‑benzothiazoleacetic acids outperform 6‑position isomers in anti‑inflammatory models [1], the target compound enables investigation of whether polar 2‑substituents can rescue or redirect activity in the 6‑series.

Medicinal Chemistry Optimization of Solubility‑Limited Benzothiazole Leads

The hydroxymethyl group provides a hydrogen‑bonding handle for improving aqueous solubility relative to hydrophobic 2‑aryl analogs [1]. This makes the compound suitable for hit‑to‑lead campaigns where formulation or assay compatibility constraints have hindered progression of 2‑phenyl or 2‑alkyl benzothiazoleacetic acids.

Comparative Pharmacology Benchmarking Against K‑308 and Ibuprofen‑Class Agents

Researchers seeking to contextualize the activity of novel benzothiazoleacetic acid derivatives can use the target compound as a reference point against the well‑characterized K‑308 (2‑phenyl‑5‑benzothiazoleacetic acid), which demonstrates anti‑inflammatory potency approximately equivalent to ibufenac and 0.1× that of ibuprofen in certain models [1]. This enables relative potency ranking within in‑house discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.